Biochemical Potency against USP1/UAF1
USP1-IN-7 demonstrates biochemical potency against the USP1/UAF1 complex with an IC50 ≤50 nM . This value is within the same order of magnitude as the clinical candidate KSQ-4279 (IC50 10 nM) [1] and the terminated TNG348 (IC50 82 nM) [2], while being more potent than the tool compound ML323 (IC50 76 nM) .
| Evidence Dimension | Biochemical inhibition of USP1/UAF1 complex |
|---|---|
| Target Compound Data | ≤50 nM |
| Comparator Or Baseline | ML323: 76 nM; KSQ-4279: 10 nM; TNG348: 82 nM |
| Quantified Difference | USP1-IN-7 is ≥1.5× more potent than ML323, but 5× less potent than KSQ-4279 |
| Conditions | USP1/UAF1 enzymatic assay using ubiquitin-rhodamine or equivalent substrate |
Why This Matters
Potency within the range of clinical-stage inhibitors validates USP1-IN-7 as a credible tool compound for preclinical target validation.
- [1] Biomolecules. Table 4: Comparison of Clinical-Stage USP1 Inhibitors. Biomolecules. 2025;15(2):240. doi: 10.3390/biom15020240. View Source
- [2] Biomolecules. Table 4: Comparison of Clinical-Stage USP1 Inhibitors. Biomolecules. 2025;15(2):240. doi: 10.3390/biom15020240. View Source
